molecular formula C9H5F2NO2 B3119170 4,7-difluoro-1H-indole-2-carboxylic acid CAS No. 247564-67-6

4,7-difluoro-1H-indole-2-carboxylic acid

Cat. No. B3119170
CAS RN: 247564-67-6
M. Wt: 197.14 g/mol
InChI Key: OIJKDNJQZYVNGD-UHFFFAOYSA-N
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Description

4,7-difluoro-1H-indole-2-carboxylic acid (DFICA) is a chemical compound that has attracted significant attention in scientific research due to its unique physical properties. It has a molecular formula of C9H5F2NO2 and a molecular weight of 197.14 g/mol .


Synthesis Analysis

The synthesis of indole-2-carboxamides, which are related to DFICA, has been reported in the literature . For instance, N-Benzyl-4,6-difluoro-1H-indole-2-carboxamide was obtained from 4,6-difluoroindole-2-carboxylic acid and benzylamine .


Molecular Structure Analysis

The molecular structure of DFICA consists of a benzene ring fused to a pyrrole ring, with two fluorine atoms at positions 4 and 7, and a carboxylic acid group at position 2 .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as 4,7-difluoro-1H-indole-2-carboxylic acid, have shown potential in the development of antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . The indole nucleus binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives with anti-inflammatory effects .

Anticancer Activity

Indole derivatives have shown promise in the field of anticancer research . The indole scaffold has been found in many important synthetic drug molecules, providing a valuable idea for treatment and development of new anticancer drugs .

Anti-HIV Activity

Indole derivatives have been studied for their potential anti-HIV activity . The ability of the indole nucleus to bind with high affinity to multiple receptors makes it a promising scaffold for the development of anti-HIV drugs .

Antioxidant Activity

Indole derivatives are known to possess antioxidant properties . These compounds can help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases .

Antimicrobial Activity

Indole derivatives have been found to exhibit antimicrobial activity . They can be used in the development of new antimicrobial agents, contributing to the fight against drug-resistant microbial strains .

Antitubercular Activity

Indole derivatives have shown potential in the development of antitubercular agents . The indole nucleus can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives with antitubercular effects .

Antidiabetic Activity

Indole derivatives have been studied for their potential antidiabetic activity . The ability of the indole nucleus to bind with high affinity to multiple receptors makes it a promising scaffold for the development of antidiabetic drugs .

Future Directions

Indole derivatives, including DFICA, continue to attract significant attention in scientific research due to their unique physical and chemical properties. They have shown potential in various biological activities, necessitating further exploration for therapeutic possibilities .

properties

IUPAC Name

4,7-difluoro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-5-1-2-6(11)8-4(5)3-7(12-8)9(13)14/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJKDNJQZYVNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=C(N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-difluoro-1H-indole-2-carboxylic acid

CAS RN

247564-67-6
Record name 4,7-difluoro-1H-indole-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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